1-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
CAS No.: 1326889-04-6
Cat. No.: VC4738262
Molecular Formula: C20H15ClN6O
Molecular Weight: 390.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326889-04-6 |
|---|---|
| Molecular Formula | C20H15ClN6O |
| Molecular Weight | 390.83 |
| IUPAC Name | 1-(4-chlorophenyl)-5-pyridin-3-yl-N-(pyridin-2-ylmethyl)triazole-4-carboxamide |
| Standard InChI | InChI=1S/C20H15ClN6O/c21-15-6-8-17(9-7-15)27-19(14-4-3-10-22-12-14)18(25-26-27)20(28)24-13-16-5-1-2-11-23-16/h1-12H,13H2,(H,24,28) |
| Standard InChI Key | XBDOKNOWWDSCOH-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 |
Introduction
Structural Characteristics and Molecular Properties
The molecular formula of 1-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is C₂₀H₁₅ClN₆O, with a molecular weight of 390.83 g/mol. Its IUPAC name systematically describes the substitution pattern: a 4-chlorophenyl group at position 1 of the triazole ring, a pyridin-3-yl group at position 5, and a carboxamide moiety at position 4 linked to a (pyridin-2-yl)methyl substituent. The presence of two pyridine rings introduces π-π stacking capabilities and hydrogen-bonding sites, which are critical for interactions with biological targets.
Key structural features include:
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Triazole Core: The 1,2,3-triazole ring serves as a rigid scaffold, stabilizing the molecule’s conformation and enabling regioselective functionalization.
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Chlorophenyl Group: The electron-withdrawing chlorine atom at the para position enhances the compound’s metabolic stability and influences its electronic distribution.
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Pyridine Moieties: The pyridin-3-yl and pyridin-2-yl groups contribute to solubility in polar solvents and potential metal-coordination properties.
Comparatively, analogs such as 1-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide (molecular weight 438.31 g/mol) demonstrate how alkyl chain extensions alter hydrophobicity and bioactivity.
Synthesis and Manufacturing Processes
The synthesis of this compound predominantly relies on copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. A representative pathway involves:
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Preparation of the Azide Precursor: 4-Chlorophenyl azide is synthesized via diazotization of 4-chloroaniline followed by azide formation.
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Alkyne Functionalization: Propargylamine derivatives bearing pyridine groups are prepared through nucleophilic substitution or Sonogashira coupling .
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Cycloaddition Reaction: The azide and alkyne undergo CuAAC in the presence of copper(I) iodide, yielding the triazole core.
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Carboxamide Formation: The intermediate triazole-4-carboxylic acid is activated (e.g., using thionyl chloride) and coupled with (pyridin-2-yl)methylamine to furnish the final product.
Industrial-scale production would necessitate optimization of reaction conditions (e.g., solvent selection, catalyst loading) to enhance yield and purity. Continuous flow reactors have been proposed for analogous triazoles to improve heat transfer and reduce side reactions.
Physicochemical Properties and Characterization
Experimental data on solubility and thermal properties remain sparse, but computational predictions suggest moderate hydrophilicity due to the pyridine and carboxamide groups. Structural characterization employs:
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Nuclear Magnetic Resonance (NMR): ¹H NMR spectra reveal distinct signals for the triazole proton (δ 8.2–8.5 ppm), pyridine aromatic protons (δ 7.5–8.8 ppm), and the chlorophenyl group (δ 7.3–7.6 ppm).
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Infrared (IR) Spectroscopy: Stretching vibrations for the carboxamide C=O (1650–1680 cm⁻¹) and triazole C-N (1350–1400 cm⁻¹) are observed.
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Mass Spectrometry: High-resolution mass spectra confirm the molecular ion peak at m/z 390.83 and fragmentation patterns consistent with triazole cleavage.
Purity assessment typically involves reverse-phase HPLC, with retention times influenced by the compound’s polarity relative to analogs.
Comparative Analysis with Analogous Compounds
Substituent variations significantly impact bioactivity and physicochemical properties:
The (pyridin-2-yl)methyl group in the target compound may enhance blood-brain barrier penetration compared to bulkier substituents, a critical factor in central nervous system-targeted therapies.
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